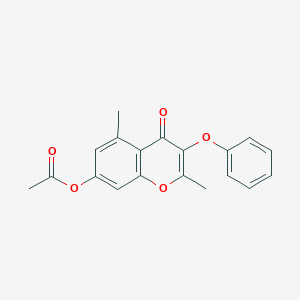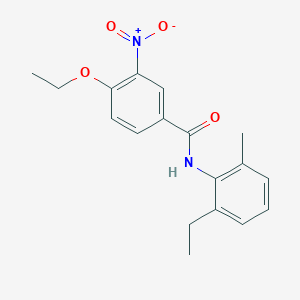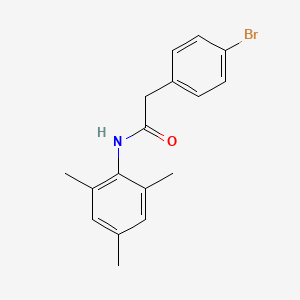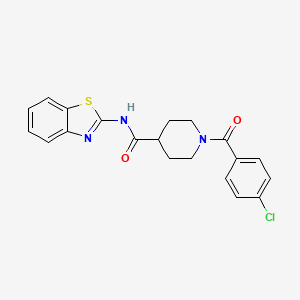
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as DPOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPOCA belongs to the family of coumarin derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have a protective effect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit non-specific effects on cells, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One area of interest is the development of this compound derivatives that exhibit improved biological activity and specificity. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Finally, the use of this compound in animal models of disease may provide valuable information on its potential as a therapeutic agent.
Méthodes De Synthèse
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can be synthesized using a multi-step process that involves the condensation of phenoxyacetic acid with 2,5-dimethyl-4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have a protective effect against oxidative stress-induced damage in cells.
Propriétés
IUPAC Name |
(2,5-dimethyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-9-15(23-13(3)20)10-16-17(11)18(21)19(12(2)22-16)24-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXSRCJEJLLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)


